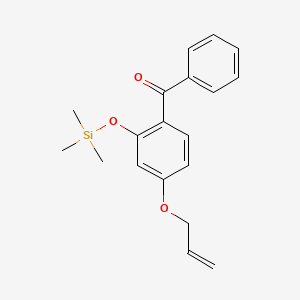

2-Trimethylsiloxy-4-allyloxydiphenylketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Crystal Structures of Isocyanide and Ylidene Complexes of Boron : This research describes the reaction of 2-(Trimethylsiloxy)phenyl isocyanide with triphenylborane, leading to various complexes with potential applications in organometallic chemistry (Tamm, Lügger, & Hahn, 1996).

Synthesis of dl-Pyrenophorin via Reaction with Lead(IV) Acetate : This study highlights the conversion of 2-(trimethylsiloxy)furans into α,β-unsaturated γ-acetoxy-γ-lactones, which are then used to synthesize dl-pyrenophorin, indicating the utility in organic synthesis (Asaoka, Yanagida, Sugimura, & Takei, 1980).

Acylation of Trimethylsilyl Enol Ethers with Malonyldichloride : This research focuses on the acylation of trimethylsilyl enol ethers, leading to 4-Hydroxy-2H-pyran-2-ones and their derivatives. This has implications in the synthesis of complex organic molecules (Effenberger et al., 1986).

Preparation of γ-Alkoxy-α-keto Esters : This paper discusses the synthesis of γ-alkoxy-α-keto esters from 2-(trimethylsiloxy)acrylate esters, showcasing its importance in the preparation of fine chemicals (Sugimura, Shigekawa, & Uematsu, 1991).

Stereoselective Syntheses of α-Substituted Cyclic Ethers and syn-1,3-Diols : This paper illustrates the use of trimethylsiloxy compounds in the stereoselective synthesis of cyclic ethers and diols, relevant in the creation of complex organic molecules (Homma, Takenoshita, & Mukaiyama, 1990).

Diastereoselective Synthesis of cis-4,5-Substituted δ-Lactones : This research demonstrates the use of 2-methoxy-2-(trimethylsiloxy)cyclobutanecarboxylic esters in synthesizing δ-lactones, which is important in medicinal chemistry (Shimada, Tohno, Hashimoto, & Saigo, 1993).

Ce(IV)-Mediated Oxidative Coupling Reactions : This paper explores the oxidative coupling of beta-keto silyl enol ethers, which are pivotal in synthetic organic chemistry (Zhang, Raines, & Flowers, 2003).

特性

IUPAC Name |

phenyl-(4-prop-2-enoxy-2-trimethylsilyloxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3Si/c1-5-13-21-16-11-12-17(18(14-16)22-23(2,3)4)19(20)15-9-7-6-8-10-15/h5-12,14H,1,13H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJKGEKUMAKNMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=C(C=CC(=C1)OCC=C)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679573 |

Source

|

| Record name | Phenyl{4-[(prop-2-en-1-yl)oxy]-2-[(trimethylsilyl)oxy]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Trimethylsiloxy-4-allyloxydiphenylketone | |

CAS RN |

106359-89-1 |

Source

|

| Record name | Phenyl{4-[(prop-2-en-1-yl)oxy]-2-[(trimethylsilyl)oxy]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。